molecular formula C14H4Cl6O4 B114899 Bis(2,4,6-trichlorophenyl) oxalate CAS No. 1165-91-9

Bis(2,4,6-trichlorophenyl) oxalate

Cat. No. B114899
CAS RN: 1165-91-9
M. Wt: 448.9 g/mol
InChI Key: GEVPIWPYWJZSPR-UHFFFAOYSA-N
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Description

Bis(2,4,6-trichlorophenyl) oxalate, also known as TCPO, is a chemical compound used in some types of glow sticks . It has a molecular weight of 448.90 .


Synthesis Analysis

TCPO can be synthesized from a solution of 2,4,6-trichlorophenol in a solution of dry toluene by reaction with oxalyl chloride in the presence of a base such as triethylamine . This method produces crude TCPO with a by-product of triethylamine hydrochloride .


Molecular Structure Analysis

The empirical formula of TCPO is C14H4Cl6O4 . The molecular structure consists of an oxalate core with two 2,4,6-trichlorophenyl groups attached .


Chemical Reactions Analysis

When TCPO is combined with a fluorescent dye like 9,10-bis(phenylethynyl)anthracene, a solvent (such as diethyl phthalate), and a weak base (usually sodium acetate or sodium salicylate), and hydrogen peroxide, the mixture will start a chemiluminescent reaction .


Physical And Chemical Properties Analysis

TCPO is a white crystalline powder with a density of 1.698 g/cm^3 . It has a melting point of 188 to 192 °C and a boiling point of 500.9 °C . Its solubility in water is 0.01962 mg/L .

Scientific Research Applications

Chemiluminescence Demonstrations

TCPO is frequently used in chemiluminescence demonstrations due to its intense chemiluminescent reactions. Typically, it's used in its oxidation form with hydrogen peroxide in the presence of a fluorescer. However, concerns regarding the toxic byproducts and the use of non-biodegradable solvents have led to the exploration of greener alternatives for chemiluminescence demonstrations. While TCPO is traditionally used, research has been directed towards finding less toxic and more environmentally friendly substitutes (Jilani, Donahue, & Mitchell, 2011).

Chemiluminescence Enhancement in Presence of Polymer Particles

The chemiluminescence property of the TCPO–hydrogen peroxide–dyestuff system has been found to be significantly enhanced by polymer particles. This enhancement, especially noted with certain dyestuffs like erythrosine B, led to chemiluminescence intensity about 20 times larger in the presence of polymer particles compared to when they are absent. This enhanced chemiluminescence has been suggested as beneficial for the determination of substances like H2O2 and dyestuff-labeled D-glucose (Tsukagoshi, Tomita, & Nakajima, 2001).

Impact of Chlorine Substitution on Crystal Structures

Research into the crystal structures of various diaryl oxalate derivatives, including TCPO, has revealed that chlorine substitution significantly influences the molecular geometries and stacking modes of these compounds. This influence is attributed to the alterations in the types and numbers of intermolecular interactions, which vary based on the position and number of chlorine atoms. Understanding these influences can provide insights into the molecular properties and potential applications of TCPO and similar compounds (Wu et al., 2017).

Safety And Hazards

TCPO is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

TCPO has been used in the development of new chemiluminescence systems and in the analysis of water traces in gasoline . Its use in the design and construction of fluorescent chemical sensors has also been suggested .

properties

IUPAC Name

bis(2,4,6-trichlorophenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)23-13(21)14(22)24-12-9(19)3-6(16)4-10(12)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVPIWPYWJZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(=O)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151403
Record name Bis(2,4,6-trichlorophenyl)oxalate
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Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4,6-trichlorophenyl) oxalate

CAS RN

1165-91-9
Record name Bis(2,4,6-trichlorophenyl) oxalate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,4,6-trichlorophenyl)oxalate
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Record name Bis(2,4,6-trichlorophenyl)oxalate
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Record name Bis(2,4,6-trichlorophenyl) oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
H Cui, ZF Zhang, MJ Shi, Y Xu, YL Wu - Analytical chemistry, 2005 - ACS Publications
Light emission at ∼415 nm was observed for gold particles with diameters of 2.6−6.0 nm dispersed in a solution containing bis(2,4,6-trichlorophenyl) oxalate and hydrogen peroxide. It …
Number of citations: 103 pubs.acs.org
MM Rauhut, BG Roberts, DR Maulding… - The Journal of …, 1975 - ACS Publications
(18) Commercially available chemicals were used as supplied except where noted. Melting points were determined on a Fisher-Johns apparatus and are uncorrected. Boiling points are …
Number of citations: 73 pubs.acs.org
M Shamsipur, A Yeganeh-Faal, MJ Chaichi… - Dyes and pigments, 2007 - Elsevier
The chemiluminescence (CL) arising from reaction of bis(2,4,6-trichlorophenyl)oxalate (TCPO) with hydrogen peroxide in the presence of a brightener 5-(3-anilino-5-chloroanilino)-2-{(E…
Number of citations: 27 www.sciencedirect.com
OM Steijger, HM Van Mastbergen, JJM Holthuis - Analytica chimica acta, 1989 - Elsevier
The chemiluminescent reaction of bis(2,4,6-trichlorophenyl) oxalate (TCPO) in aqueous micellar systems is compared with the reaction in a mixture of acetonitrile and aqueous …
Number of citations: 19 www.sciencedirect.com
N Imaizumi, K Hayakawa, M Miyazaki, K Imai - Analyst, 1989 - pubs.rsc.org
The effects of various factors (organic solvent, type of reservoir, temperature, water content and concentration of hydrogen peroxide) were investigated on the stability of a …
Number of citations: 41 pubs.rsc.org
T Hasebe, E Hasegawa, T Kawashima - Analytical sciences, 1996 - Springer
A flow injection (FIA) determination of hydrogen peroxide (H 2 O 2 ) was developed by using chemiluminescence (CL) reaction of bis(2,4,6-trichlorophenyl)oxalate (TCPO) in an oil/…
Number of citations: 15 link.springer.com
AG Hadd, JW Birks - The Journal of Organic Chemistry, 1996 - ACS Publications
The kinetics of the imidazole-catalyzed decomposition of bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) was investigated by the stopped-flow …
Number of citations: 46 pubs.acs.org
MM Nakamura, N Coichev, JM Lin, M Yamada - Analytica chimica acta, 2003 - Elsevier
This work investigated the chemiluminescent reaction of free chlorine with bis(2,4,6-(trichlorophenyl)oxalate) (TCPO) in the presence of 9,10-diphenylanthracene in acetonitrile/water …
Number of citations: 23 www.sciencedirect.com
N Hanaoka - Analytical Chemistry, 1989 - ACS Publications
Sir: The peroxyoxalatechemiluminescence (PO-CL) me-thod has been widely acknowledged as an ultrasensitive de-tection technique in high-performance liquid chromatography (…
Number of citations: 14 pubs.acs.org
T Jonsson, M Emteborg, K Irgum - Analytica chimica acta, 1998 - Elsevier
Substituted imidazoles and leaving groups known from other areas of chemistry have been tested for catalytic efficiency in the peroxyoxalate chemiluminescence (PO-CL) reaction, …
Number of citations: 39 www.sciencedirect.com

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